1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone
Brand Name:
Vulcanchem
CAS No.:
945426-70-0
VCID:
VC20806444
InChI:
InChI=1S/C16H26O4/c1-10(19-6)9-13(18)15-11(2)14(20-12(3)17)7-8-16(15,4)5/h10,14H,7-9H2,1-6H3
SMILES:
CC1=C(C(CCC1OC(=O)C)(C)C)C(=O)CC(C)OC
Molecular Formula:
C16H26O4
Molecular Weight:
282.37 g/mol
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone
CAS No.: 945426-70-0
Cat. No.: VC20806444
Molecular Formula: C16H26O4
Molecular Weight: 282.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945426-70-0 |
|---|---|
| Molecular Formula | C16H26O4 |
| Molecular Weight | 282.37 g/mol |
| IUPAC Name | [3-(3-methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl] acetate |
| Standard InChI | InChI=1S/C16H26O4/c1-10(19-6)9-13(18)15-11(2)14(20-12(3)17)7-8-16(15,4)5/h10,14H,7-9H2,1-6H3 |
| Standard InChI Key | DXMNIZXYQAHBFF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(CCC1OC(=O)C)(C)C)C(=O)CC(C)OC |
| Canonical SMILES | CC1=C(C(CCC1OC(=O)C)(C)C)C(=O)CC(C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator